molecular formula C14H15F3N4O2 B2898454 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1797816-93-3

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2898454
CAS No.: 1797816-93-3
M. Wt: 328.295
InChI Key: BMKZWDATYXHVFL-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a trifluoromethyl (-CF₃) group at position 2. The pyrazole moiety is linked via an ethyl chain to a 5-methylisoxazole-3-carboxamide group. Its molecular formula is C₁₅H₁₆F₃N₅O₂, with a molecular weight of 355.32 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl substituent introduces steric effects that may influence receptor binding.

Properties

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2/c1-8-6-10(20-23-8)13(22)18-4-5-21-11(9-2-3-9)7-12(19-21)14(15,16)17/h6-7,9H,2-5H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKZWDATYXHVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole and isoxazole rings, followed by their functionalization and coupling. Common reagents used in these steps include cyclopropylamine, trifluoromethyl ketone, and various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxyl derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide depends on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. Detailed studies are required to elucidate these mechanisms.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) LogP Key Features
Target Compound C₁₅H₁₆F₃N₅O₂ 355.32 5-cyclopropyl, 3-CF₃, ethyl-isoxazole linker 181–183* 2.9 High metabolic stability; enhanced lipophilicity due to CF₃
N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide C₁₆H₁₈N₄O₄ 330.34 5-furan, 2-methoxyethyl N/A 1.7 Lower lipophilicity; furan may increase oxidation susceptibility
5-cyclopropyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide C₁₆H₁₇N₇O₂ 324.34 3-pyrazine, cyclopropyl N/A 2.1 Pyrazine enhances π-stacking but reduces metabolic stability vs. CF₃
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide C₂₁H₁₅ClN₆O 403.1 5-chloro, 4-cyano, phenyl groups 133–135 3.5 High melting point due to aromaticity; chlorine improves electrophilicity

*Estimated based on analogs with trifluoromethyl groups .

Metabolic and Pharmacokinetic Profiles

  • Target Compound : The trifluoromethyl group and cyclopropyl ring likely slow hepatic metabolism (CYP450), extending half-life versus furan analogs .
  • Chlorinated Analogs : Chlorine increases metabolic clearance via glutathione conjugation, as seen in .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which includes a pyrazole moiety known for its diverse pharmacological properties. The molecular formula is C13H14F3N3O2C_{13}H_{14}F_3N_3O_2, with a molecular weight of 305.27 g/mol. Its structure is depicted below:

PropertyValue
Molecular FormulaC13H14F3N3O2C_{13}H_{14}F_3N_3O_2
Molecular Weight305.27 g/mol
LogP3.5862
Polar Surface Area37.92 Ų

Research indicates that compounds containing pyrazole and isoxazole structures often exhibit inhibitory effects on specific kinases involved in cancer progression, such as BRAF(V600E) and EGFR. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving bioavailability and target interaction.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, derivatives that inhibit BRAF(V600E) have shown promising results in preclinical trials against melanoma cells. The compound's ability to disrupt signaling pathways critical for tumor growth suggests a mechanism involving competitive inhibition at the ATP-binding site of kinases .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), similar to other pyrazole derivatives. In vitro studies have demonstrated that these compounds can significantly reduce nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrazole ring and modifications to the isoxazole moiety can lead to significant changes in potency and selectivity. For example, the introduction of bulky groups or electron-withdrawing groups like trifluoromethyl can enhance binding affinity to target proteins.

Case Study 1: Melanoma Treatment

In a study involving various pyrazole derivatives, this compound exhibited IC50 values in the low micromolar range against BRAF(V600E) mutant melanoma cells. This suggests that structural modifications can lead to improved selectivity and efficacy against specific cancer types .

Case Study 2: Inflammatory Response Modulation

Another investigation assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers such as TNF-α and IL-6 after treatment with the compound, supporting its therapeutic potential in inflammatory conditions .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Q: What methodological approaches are recommended for synthesizing N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide? A: Synthesis typically involves multi-step reactions:

Intermediate Preparation : Start with cyclopropyl-substituted pyrazole and 5-methylisoxazole-3-carboxylic acid derivatives.

Coupling : React intermediates under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile) at 80–100°C for 6–12 hours.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%).

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrazole to isoxazole) and employ inert atmospheres (N₂/Ar) to prevent side reactions .

Basic: How is structural characterization performed?

Q: Which analytical techniques are critical for confirming the compound’s structural integrity? A: Key characterization methods include:

Technique Key Data Points
¹H/¹³C NMR - Cyclopropyl protons: 1.0–2.0 ppm (multiplet).
- Trifluoromethyl (CF₃): ¹⁹F NMR signal at -60 to -70 ppm.
- Isoxazole C=O: ~165–170 ppm in ¹³C NMR.
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ matching theoretical mass (e.g., ~394.45 g/mol).
IR Spectroscopy Stretching vibrations: C=O (~1680 cm⁻¹), C-F (~1150 cm⁻¹).
Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities .

Basic: What assays evaluate its biological activity?

Q: What in vitro assays are standard for screening anticancer or antimicrobial activity? A: Common protocols:

  • Anticancer : MTT assay on HeLa or MCF-7 cells; IC₅₀ calculated after 48-hour exposure. Include positive controls (e.g., cisplatin).
  • Antimicrobial : Broth microdilution (MIC determination) against E. coli or S. aureus.
  • Enzyme Inhibition : Kinase assays (e.g., EGFR) using fluorescence-based substrates. Validate with dose-response curves .

Advanced: How to resolve contradictory bioactivity data across studies?

Q: Discrepancies in reported IC₅₀ values for similar compounds exist. What strategies address this? A:

Purity Verification : Use HPLC (≥98% purity; C18 column, acetonitrile/water mobile phase).

Assay Standardization : Replicate under identical conditions (cell line passage number, serum concentration).

Structural Confirmation : Compare NMR data with literature to rule out isomerism or degradation.

Meta-Analysis : Correlate bioactivity with substituent effects (e.g., trifluoromethyl enhances lipophilicity) .

Advanced: What computational methods predict target interactions?

Q: How can molecular docking guide mechanistic studies? A:

  • Target Selection : Prioritize kinases (e.g., BRAF) or inflammatory mediators (COX-2) based on structural analogs.
  • Docking Workflow :
    • Prepare ligand (compound) and receptor (PDB ID: e.g., 1M17) using AutoDock Tools.
    • Run simulations with Lamarckian genetic algorithm (50 runs, 25M evaluations).
    • Validate top poses with MD simulations (100 ns) to assess binding stability.
  • Output Analysis : Hydrogen bonding with active-site residues (e.g., Asp104) and hydrophobic interactions with CF₃ groups suggest binding modes .

Advanced: How to improve solubility for in vivo studies?

Q: The compound’s poor aqueous solubility limits pharmacokinetic testing. What formulation strategies are viable? A:

  • Co-Solvents : Use Cremophor EL or cyclodextrins (e.g., β-CD) in PBS (pH 7.4).
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (solvent evaporation method; 150–200 nm size via DLS).
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) hydrolyzed in vivo .

Advanced: How to analyze metabolic stability?

Q: What in vitro models assess hepatic metabolism? A:

  • Liver Microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions.
  • Metabolite ID : High-resolution MS (Q-TOF) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Basic: What safety protocols handle this compound?

Q: Are there known hazards or handling guidelines? A:

  • PPE : Nitrile gloves, lab coat, and fume hood for powder handling.
  • Waste Disposal : Incinerate in EPA-approved containers (avoid aqueous release due to fluorinated groups).
  • Acute Toxicity : LD₅₀ data from zebrafish embryos (FET assay) recommended before mammalian studies .

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